
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 178876-86-3 . It has a molecular weight of 232.03 . The IUPAC name for this compound is methyl 5-bromo-6-hydroxy-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . The compound is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.88 cm/s . The compound has a Log Po/w (iLOGP) of 1.79 .
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant due to their presence in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders . The compound can serve as a precursor in the synthesis of indole derivatives, which are vital for developing new medications.
Antiviral Agents
Indole derivatives have been reported to possess antiviral activities. They are used in the synthesis of compounds that show inhibitory activity against influenza A and other viruses . Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate could be utilized to create novel indole-based antiviral agents.
Anti-inflammatory and Analgesic Applications
Some indole derivatives exhibit anti-inflammatory and analgesic properties. They can be compared with known drugs like indomethacin and celecoxib for their effectiveness and side effects . The subject compound may be involved in the development of new anti-inflammatory drugs.
Anticancer Research
Indoles are known for their anticancer properties. They are used in the development of drugs that target cancer cells and have been a focus of research for new therapeutic approaches . The compound could be instrumental in creating new anticancer agents.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties, which make them useful in the fight against bacterial infections . The compound could be used to synthesize new antimicrobial agents with potential applications in medical treatments.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. The compound could be used in agricultural research to develop new plant growth regulators that enhance crop yields .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUXWOAEKUQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731610 | |
| Record name | Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
153888-47-2 | |
| Record name | Methyl 5-bromo-1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153888-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)
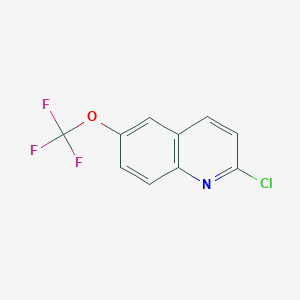
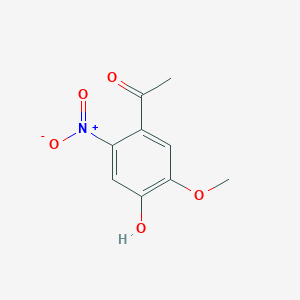


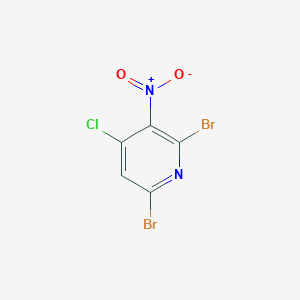
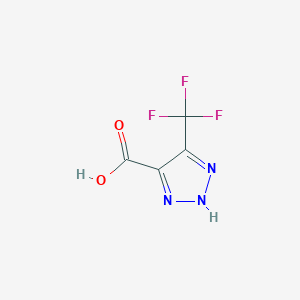


![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
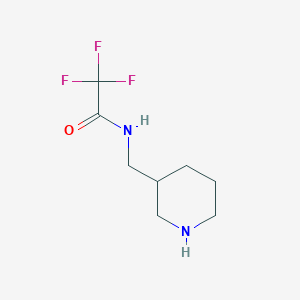
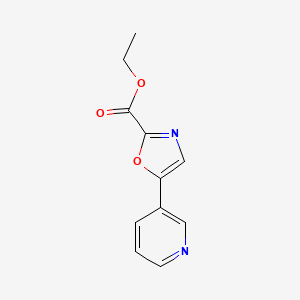
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)